molecular formula C21H27NO5S B12273179 Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate

Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate

Cat. No.: B12273179
M. Wt: 405.5 g/mol
InChI Key: KKKUYAZMXMISSH-UHFFFAOYSA-N
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Description

Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with an ethoxy group, a methyl group, and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of ethyl benzoate to introduce a nitro group.

    Reduction: The reduction of the nitro group to an amino group.

    Alkylation: The alkylation of the aromatic ring to introduce the ethoxy, methyl, and propan-2-yl groups.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents for reduction, and alkylating agents for alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[2-ethoxy-4-methylbenzenesulfonamido]benzoate
  • Ethyl 4-[2-ethoxy-5-(propan-2-yl)benzenesulfonamido]benzoate
  • Ethyl 4-[4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate

Uniqueness

Ethyl 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoate is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy, methyl, and propan-2-yl groups in specific positions on the aromatic ring can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H27NO5S

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 4-[(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C21H27NO5S/c1-6-26-19-12-15(5)18(14(3)4)13-20(19)28(24,25)22-17-10-8-16(9-11-17)21(23)27-7-2/h8-14,22H,6-7H2,1-5H3

InChI Key

KKKUYAZMXMISSH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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